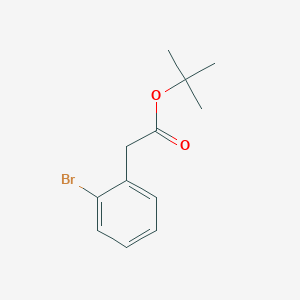
Tert-butyl 2-(2-bromophenyl)acetate
Descripción general
Descripción
Tert-butyl 2-(2-bromophenyl)acetate is a chemical compound used as a reactant in the preparation of thiophene-containing biaryl amide derivatives . It is related to tert-butyl bromoacetate, which serves as building blocks during the synthesis of model N-substituted oligoglycines .
Synthesis Analysis
A practical direct preparation of tert-butyl esters from 2-tert-butoxypyridine has been developed. This system features the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature .Molecular Structure Analysis
The molecular formula of tert-butyl bromoacetate, a related compound, is CHBrO with an average mass of 195.054 Da and a monoisotopic mass of 193.994232 Da .Chemical Reactions Analysis
Tert-butyl bromoacetate is used to introduce tert-butyl groups. An illustrative reaction is the tert-butylation of cyclopentadiene to give di-tert-butylcyclopentadiene .Physical And Chemical Properties Analysis
Tert-butyl bromoacetate, a related compound, is a liquid at 20°C with a refractive index of 1.445. It has a boiling point of 50°C at 10 mmHg and a density of 1.321 g/mL at 25°C .Aplicaciones Científicas De Investigación
Organic Synthesis
Tert-butyl 2-(2-bromophenyl)acetate: is a valuable compound in organic synthesis, particularly as an intermediate in the preparation of more complex molecules. Its bromophenyl group is a versatile handle that can undergo further transformations, such as Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing biaryl structures commonly found in pharmaceuticals and agrochemicals.
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the synthesis of various drug candidates. It is used to prepare thiophene-containing biaryl amide derivatives, which act as glucagon receptor antagonists . These antagonists are potential treatments for type 2 diabetes by regulating glucose levels in the blood.
Material Science
In material science, Tert-butyl 2-(2-bromophenyl)acetate is utilized in the development of new materials. Its incorporation into polymers can lead to materials with unique properties, such as enhanced thermal stability or specific interaction capabilities with other chemical substances .
Analytical Chemistry
Analytical chemists employ Tert-butyl 2-(2-bromophenyl)acetate in method development for compound identification and quantification. Its well-defined structure and properties make it a suitable standard for calibrating analytical instruments like HPLC and LC-MS .
Biochemistry
In biochemistry, the compound finds use in studying enzyme-catalyzed reactions where it can act as a substrate or inhibitor. By observing how enzymes interact with this molecule, researchers can gain insights into enzyme mechanisms and design better drugs .
Environmental Science
Tert-butyl 2-(2-bromophenyl)acetate: also has applications in environmental science. It can be used to study the environmental fate of brominated organic compounds, which are of concern due to their potential as persistent organic pollutants .
Mecanismo De Acción
Mode of Action
The mode of action of Tert-butyl 2-(2-bromophenyl)acetate involves its role as a reactant in chemical reactions. For instance, it can participate in nucleophilic substitution reactions at the benzylic position .
Biochemical Pathways
It’s used in the synthesis of various derivatives, which may influence different biochemical pathways depending on their structure and function .
Result of Action
Tert-butyl 2-(2-bromophenyl)acetate is used as a reactant in the preparation of various derivatives . The molecular and cellular effects of the compound’s action would depend on the specific derivative being synthesized and its subsequent interactions with its targets .
Action Environment
The action, efficacy, and stability of Tert-butyl 2-(2-bromophenyl)acetate can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, the compound is recommended to be stored in a sealed and dry environment at a temperature of 2-8°C .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-(2-bromophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDZRXIUBHUXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-bromophenyl)acetate | |
CAS RN |
123088-07-3 | |
| Record name | tert-butyl 2-(2-bromophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

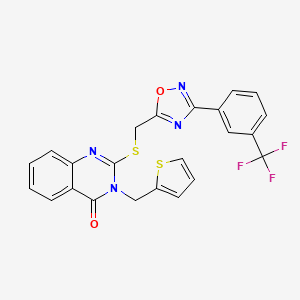
![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)
![(2-Fluorophenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2973114.png)
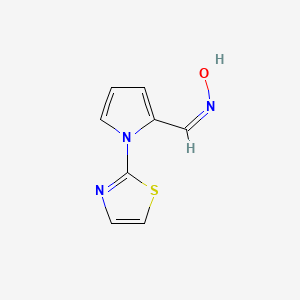
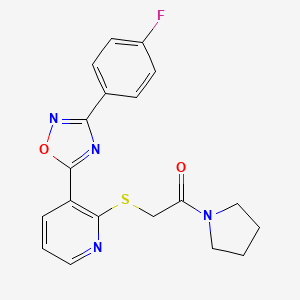
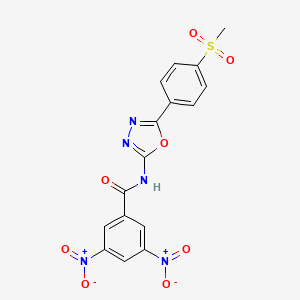
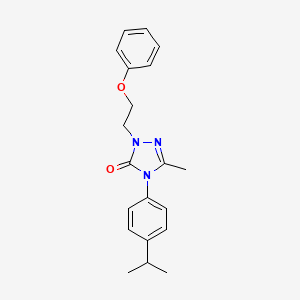
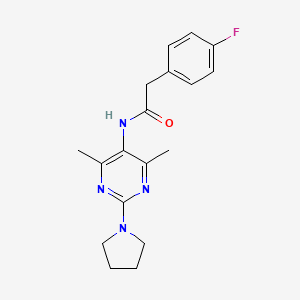
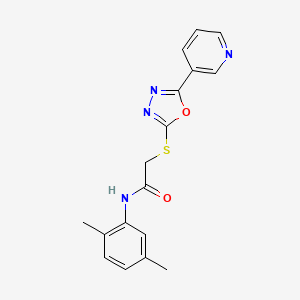
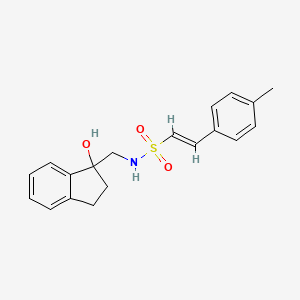
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2973127.png)
![1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2973128.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2973129.png)
![7-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2973131.png)